molecular formula C25H22ClN3O4 B11261077 N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide

Cat. No.: B11261077
M. Wt: 463.9 g/mol
InChI Key: OSFLOCZQKITEIV-UHFFFAOYSA-N
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Description

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a pyrido[1,2-A]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of various diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide typically involves multiple steps:

    Formation of the Pyrido[1,2-A]pyrimidine Core: This step often starts with the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[1,2-A]pyrimidine ring system.

    Chlorination: Introduction of the chlorine atom at the 7-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Methoxylation: The methoxy group is introduced via nucleophilic substitution, typically using methanol in the presence of a base.

    Phenylation: The phenyl group is attached through a coupling reaction, often using palladium-catalyzed cross-coupling methods like Suzuki or Heck reactions.

    Acetamide Formation: The final step involves the formation of the acetamide group, which can be achieved by reacting the intermediate with acetic anhydride or acetyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and methoxy positions, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for methoxylation.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as an anti-cancer, anti-inflammatory, or antiviral agent.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrido[1,2-A]pyrimidine core is known to bind to active sites of enzymes, inhibiting their activity. This can disrupt various biochemical pathways, leading to therapeutic effects. The exact mechanism may involve inhibition of DNA synthesis, interference with signal transduction pathways, or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(4-Oxo-4H-pyrido[1,2-A]pyrimidin-2-YL)phenyl]acetamide
  • N-[3-(7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL)phenyl]acetamide

Uniqueness

N-[3-({7-Chloro-4-oxo-4H-pyrido[1,2-A]pyrimidin-2-YL}methoxy)phenyl]-2-(2,5-dimethylphenoxy)acetamide is unique due to the presence of both the chloro and methoxy groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties.

Properties

Molecular Formula

C25H22ClN3O4

Molecular Weight

463.9 g/mol

IUPAC Name

N-[3-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methoxy]phenyl]-2-(2,5-dimethylphenoxy)acetamide

InChI

InChI=1S/C25H22ClN3O4/c1-16-6-7-17(2)22(10-16)33-15-24(30)28-19-4-3-5-21(11-19)32-14-20-12-25(31)29-13-18(26)8-9-23(29)27-20/h3-13H,14-15H2,1-2H3,(H,28,30)

InChI Key

OSFLOCZQKITEIV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC(=CC=C2)OCC3=CC(=O)N4C=C(C=CC4=N3)Cl

Origin of Product

United States

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